N-methyl-N-phenylpiperidin-3-aminehydrochloride

Description

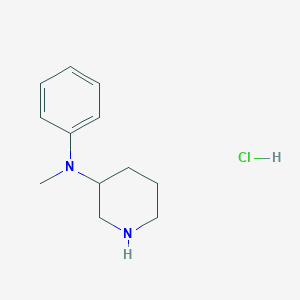

N-Methyl-N-phenylpiperidin-3-amine hydrochloride is a piperidine derivative featuring a methyl group and a phenyl group attached to the nitrogen atom at position 3 of the piperidine ring, with a hydrochloride salt formation. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, which often exhibit central nervous system (CNS) activity, such as receptor antagonism or modulation . Piperidine derivatives are widely studied for their pharmacokinetic properties, including lipophilicity, solubility, and metabolic stability, which are influenced by substituent groups .

Properties

Molecular Formula |

C12H19ClN2 |

|---|---|

Molecular Weight |

226.74 g/mol |

IUPAC Name |

N-methyl-N-phenylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;/h2-4,6-7,12-13H,5,8-10H2,1H3;1H |

InChI Key |

XSOLBSLNRCJZTJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCNC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyanohydrin Intermediate Formation

The synthesis begins with 1-benzyl-4-piperidone, which undergoes cyanohydrin formation using potassium cyanide under alkaline conditions. This step introduces a nitrile group at the 4-position of the piperidine ring, forming 1-benzyl-4-cyano-4-hydroxypiperidine. The reaction is typically conducted in a toluene/methyl tert-butyl ether mixture at 15°C, achieving yields of 70–80%.

Amine Protection and Grignard Addition

The cyanohydrin intermediate reacts with N-protected methylamine (e.g., benzylmethylamine) to form a secondary amine. Subsequent treatment with phenylmagnesium bromide in a Grignard reaction introduces the phenyl group at the 4-position. For example, a solution of phenylmagnesium bromide in toluene reacts with the intermediate at room temperature for 2 hours, followed by oxidative workup with hydrogen peroxide to yield 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine.

Deprotection and Hydrochloride Formation

Catalytic hydrogenation using 5% Pd/C in methanol removes benzyl protecting groups, yielding 4-methylamino-4-phenylpiperidine. Acidification with oxalic acid in ethanol produces the sesquioxalate salt, which is converted to the hydrochloride via treatment with hydrochloric acid. Final yields for this three-step sequence range from 60–65%.

Reductive Amination of Piperidin-3-One Derivatives

Ketone Substrate Preparation

Piperidin-3-one serves as the starting material, which is synthesized via oxidation of piperidine-3-carboxylic acid esters or through Claisen condensation. The ketone group at the 3-position is critical for subsequent reductive amination.

Simultaneous Methyl and Phenyl Group Introduction

A one-pot reductive amination employs methylamine and benzaldehyde in the presence of sodium cyanoborohydride. The reaction proceeds in methanol at 60°C for 12 hours, achieving simultaneous N-methyl and N-phenyl group installation. This method avoids intermediate isolation, improving overall efficiency (yield: 55–60%).

Salt Formation and Purification

The free base is dissolved in ethyl acetate and treated with hydrogen chloride gas to precipitate N-methyl-N-phenylpiperidin-3-amine hydrochloride. Recrystallization from ethanol/water mixtures enhances purity to >98%.

Schiff Base Intermediates and Methylation

Schiff Base Synthesis

3-Aminopiperidine reacts with benzaldehyde in refluxing toluene to form the corresponding Schiff base (N-benzylidenepiperidin-3-amine). Azeotropic removal of water drives the reaction to completion within 4 hours (yield: 85–90%).

Methylation via Eschweiler-Clarke Reaction

The Schiff base undergoes methylation using formaldehyde and formic acid under Eschweiler-Clarke conditions. Heating at 100°C for 8 hours installs the N-methyl group, followed by acidic hydrolysis to regenerate the amine.

Hydrochloride Salt Crystallization

The product is treated with concentrated hydrochloric acid in ethanol, yielding needle-like crystals of the hydrochloride salt after cooling (yield: 75–80%).

Hydrogenation of Nitrile Precursors

Nitrile Intermediate Preparation

3-Cyanopiperidine is synthesized via nucleophilic substitution of 3-chloropiperidine with sodium cyanide in DMSO at 120°C. The nitrile group serves as a precursor for amine formation.

Catalytic Hydrogenation and N-Alkylation

Raney nickel-catalyzed hydrogenation at 50 psi H₂ converts the nitrile to 3-aminopiperidine. Subsequent N-alkylation with methyl iodide and phenylboronic acid under Suzuki-Miyaura conditions introduces both substituents.

Acidic Workup and Isolation

The crude product is dissolved in dilute HCl and filtered to remove catalysts. Evaporation under reduced pressure yields the hydrochloride salt with 70–75% purity, requiring further recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Grignard Alkylation | 1-Benzyl-4-piperidone | PhMgBr, Pd/C | 60–65 | 95 | High |

| Reductive Amination | Piperidin-3-one | NaBH₃CN, MeNH₂ | 55–60 | 90 | Moderate |

| Schiff Base Route | 3-Aminopiperidine | Benzaldehyde, HCOOH | 75–80 | 98 | Low |

| Nitrile Hydrogenation | 3-Cyanopiperidine | Raney Ni, MeI | 70–75 | 85 | High |

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its amine form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted piperidine derivatives .

Scientific Research Applications

N-methyl-N-phenylpiperidin-3-amine hydrochloride is under investigation for potential therapeutic applications in treating various diseases and is also used in industrial production.

Scientific Research Applications

While specific case studies and comprehensive data tables for N-methyl-N-phenylpiperidin-3-amine hydrochloride are not available in the search results, the provided patents and articles suggest areas where this compound or related compounds are being explored:

- Migraine Treatment: A related compound, 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate, is used to treat migraines in humans . The focus is on a specific polymorph (Form A) that activates 5-HT 1F receptors without vasoconstrictive activity, offering a potential prophylactic treatment .

- Adenosine Receptors: 2-Phenethylamines, which share structural similarities with N-methyl-N-phenylpiperidin-3-amine hydrochloride, are found in adenosine receptor ligands . These receptors mediate inflammation, cardiovascular vasodilation, and nervous system responses, suggesting potential applications in these areas .

- Anticancer Activity: Research on indole derivatives has shown that N-methyl-5-indolyl compounds exhibit topoisomerase II inhibitory activity and cytotoxicity against human cancer cell lines . Similarly, bioactive compounds from natural sources, such as C. ptilosperma, have demonstrated activity against various cancer cells .

- Hydrogels in Therapeutics: Hydrogels, which can incorporate various therapeutic agents, show promise in cell-based therapies, targeted drug delivery, and controlled release of therapeutics . Their biocompatibility and modifiability make them suitable for enhancing therapeutic efficacy and minimizing adverse effects .

- Synthesis processes: N-methyl-N-phenylpiperidin-3-aminehydrochloride can be synthesized through processes involving reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethyl amine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide . It can also be formed using hydrochloric acid .

Mechanism of Action

The mechanism of action of N-methyl-N-phenylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Differences and Molecular Properties

Pharmacological and Physicochemical Properties

- Lipophilicity : The phenyl group in N-methyl-N-phenylpiperidin-3-amine HCl increases lipophilicity (logP ~2.1 estimated) compared to N-methylpiperidin-3-amine HCl (logP ~0.5), enhancing blood-brain barrier penetration .

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, bulkier substituents (e.g., 4-methylbenzyl in the analog from ) may reduce solubility compared to the parent compound .

- Receptor Binding : Aromatic substituents like phenyl or pyridinyl groups influence affinity for amine receptors (e.g., serotonin or dopamine receptors). For example, the pyridinyl analog () may target nicotinic acetylcholine receptors due to its heteroaromatic structure .

Analytical Differentiation

- Chromatographic Methods : Reverse-phase HPLC can distinguish these compounds based on retention times. For instance, N-methyl-N-phenylpiperidin-3-amine HCl elutes later than N-methylpiperidin-3-amine HCl due to higher hydrophobicity .

- Spectrophotometry : UV-Vis spectra vary with aromatic substituents. The phenyl group absorbs near 260 nm, while pyridinyl groups (e.g., ) show peaks at ~270 nm .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-N-phenylpiperidin-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis typically involves reductive amination or alkylation of a piperidine precursor. For example, reductive amination between N-methylpiperidin-3-amine and benzaldehyde derivatives under hydrogenation (e.g., using NaBH₃CN or H₂/Pd-C) is a common approach. Optimization includes adjusting reaction temperature (40–60°C), pH (neutral to slightly acidic), and stoichiometric ratios of reactants. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) ensures high purity (>95%) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of N-methyl-N-phenylpiperidin-3-amine hydrochloride?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 275.21 for [M+H]⁺).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- Elemental Analysis : Matches theoretical C/H/N/Cl content (±0.3%) .

Advanced Research Questions

Q. How can researchers investigate the interaction of N-methyl-N-phenylpiperidin-3-amine hydrochloride with central nervous system (CNS) receptors?

- Answer :

- Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., for serotonin or dopamine receptors) to measure competitive displacement (IC₅₀ values).

- Electrophysiology : Patch-clamp studies on neuronal cells assess ion channel modulation (e.g., NMDA or GABAₐ receptors).

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites (e.g., 5-HT₃ or σ receptors).

- In Vivo Behavioral Models : Rodent tests (e.g., forced swim test for antidepressant activity) correlate receptor engagement with functional outcomes .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data for this compound?

- Answer :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and blood-brain barrier penetration (logP ~2.5 suggests moderate CNS access).

- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect active metabolites (e.g., N-demethylation products) that may contribute to in vivo effects.

- Dose-Response Refinement : Adjust in vivo dosing regimens based on in vitro EC₅₀ values and protein binding (e.g., plasma protein binding >90% may require higher doses) .

Q. How can thermal and hydrolytic stability of N-methyl-N-phenylpiperidin-3-amine hydrochloride be ensured during experimental protocols?

- Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for hydrochloride salts).

- Accelerated Stability Studies : Store at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.

- Lyophilization : For long-term storage, lyophilize the compound and store in airtight containers under inert gas (N₂/Ar) at -20°C.

- Buffered Solutions : Use pH-stable buffers (e.g., phosphate buffer, pH 6–7) to prevent hydrolysis in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.